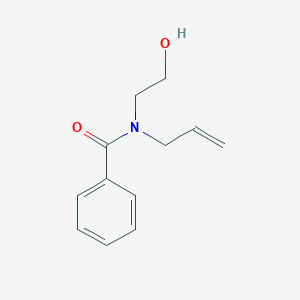

N-allyl-N-(2-hydroxyethyl)benzamide

Descripción general

Descripción

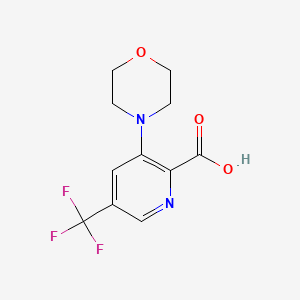

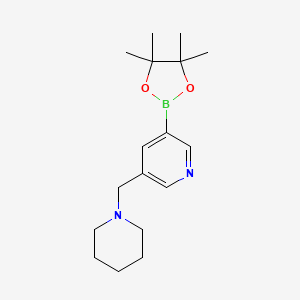

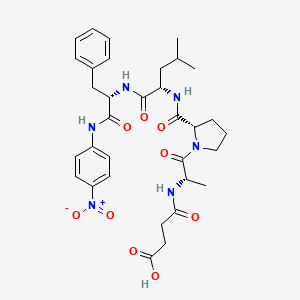

“N-allyl-N-(2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C12H15NO2 . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .

Synthesis Analysis

The synthesis of benzamides, including N-allyl-N-(2-hydroxyethyl)benzamide, can be achieved through various methods. One such method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions .Molecular Structure Analysis

The molecular structure of N-allyl-N-(2-hydroxyethyl)benzamide consists of a benzamide core with an allyl group and a 2-hydroxyethyl group attached to the nitrogen atom of the amide group .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Catalytic Processes

N-allyl-N-(2-hydroxyethyl)benzamide derivatives have been utilized in asymmetric synthesis, showcasing their role in the construction of alpha-hydroxycarboxylic acid derivatives through Mo-catalyzed asymmetric allylic alkylation. The process involves excellent regio- and diastereoselectivity as well as enantioselectivity, indicating the compound's utility in producing stereospecific structures (Trost, Dogra, & Franzini, 2004). Furthermore, palladium(II) catalysts based on ferrocenyloxazoline palladacyclic scaffolds have been synthesized and evaluated for the rearrangement of prochiral allylic N-(4-methoxyphenyl)benzimidates, resulting in chiral allylic N-(4-methoxyphenyl)benzamides with high yields and good enantiomeric excesses (Anderson, Donde, Douglas, & Overman, 2005).

Liquid Crystal Synthesis

Research has also explored the synthesis and characterization of liquid crystal compounds, such as p-phenylenediamine di 4-[2-(allyloxy ethoxy) benzamide], which exhibits smectic liquid crystal textures. This compound, having a melting point of 283℃, demonstrates the potential of N-allyl-N-(2-hydroxyethyl)benzamide derivatives in the field of materials science, particularly in the development of novel liquid crystalline materials (Qingjun, 2007).

Investigating Biological Activity

Studies have been conducted to investigate the spectrum of biological activity of derivatives, including antibacterial, antifungal, and antitumoral properties. For instance, a series of benzamides was analyzed for their inhibitory effects against mycobacterial, bacterial, and fungal strains, demonstrating comparable or higher biological activity than standard drugs like isoniazid and ciprofloxacin. This indicates the potential biomedical applications of these compounds in developing new therapeutic agents (Imramovský et al., 2011).

Fluorescent-Tagged Polyacrylate-Based Scale Inhibitors

In the field of chemical engineering, novel fluorescent-tagged antiscalants based on polyacrylate and co-polymers of fumaric and acrylic acids have been synthesized. These compounds, tagged with fluorescent monomers derived from N-allyl-N-(2-hydroxyethyl)benzamide, demonstrate good antiscaling activity towards CaCO3 and CaSO4 deposition, highlighting their utility in industrial water treatment processes (Popov et al., 2017).

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-8-13(9-10-14)12(15)11-6-4-3-5-7-11/h2-7,14H,1,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVNVUCBWGJRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CCO)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-N-(2-hydroxyethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B1409393.png)

![(2S,4R)-4-(2-Methoxy-4-prop-2-enylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1409396.png)

![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)